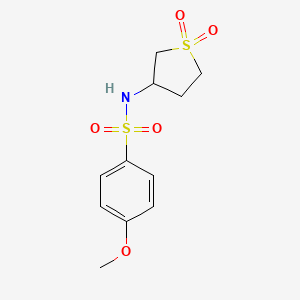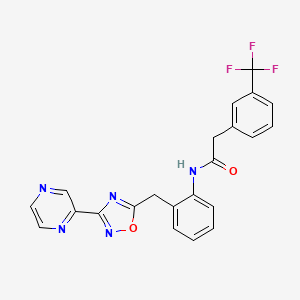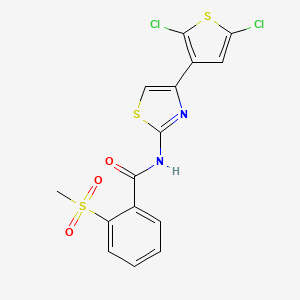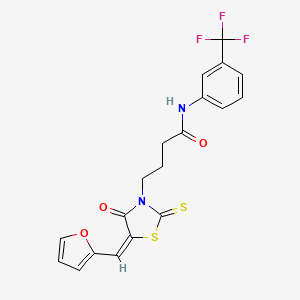
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thioxothiazolidinone ring, and a trifluoromethylphenyl group. The furan ring is a heterocyclic compound with a five-membered ring structure composed of four carbon atoms and one oxygen atom . The thioxothiazolidinone ring is a type of heterocyclic compound that contains sulfur and oxygen atoms. The trifluoromethylphenyl group is a common substituent in organic chemistry, often used to modify the properties of a compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be synthesized through a Paal-Knorr synthesis or similar method . The thioxothiazolidinone ring and the trifluoromethylphenyl group would likely be added in subsequent steps, although the exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring would introduce an element of aromaticity into the structure, while the thioxothiazolidinone ring would likely have a non-planar conformation. The trifluoromethyl group would introduce a degree of electron-withdrawing character, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring, the thioxothiazolidinone ring, and the trifluoromethylphenyl group. The furan ring is known to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The thioxothiazolidinone ring and the trifluoromethylphenyl group could also participate in various reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its UV/Vis absorption properties . The trifluoromethylphenyl group could influence its lipophilicity, a property that is often important in drug design .Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including those with furan-2-ylmethylene moieties, exhibit notable antimicrobial properties. For instance, the synthesis of new 4-thiazolidinones incorporating nicotinic acid with 2-amino-6-methylbenzothiazole has been explored, revealing significant antimicrobial screening against various Gram-positive, Gram-negative bacteria, and fungal species (Patel & Shaikh, 2010).
Anticancer and Antiangiogenic Effects
The anticancer and antiangiogenic potential of thioxothiazolidin-4-one derivatives, including compounds with furan-2-ylmethylene groups, has been documented. A study demonstrated that these derivatives inhibit tumor growth and tumor-induced angiogenesis in mouse models, suggesting possible therapeutic applications for cancer treatment (Chandrappa et al., 2010).
Anticancer Mechanisms
Further investigations into thiazolidinone derivatives reveal their mechanisms of action against cancer cells. Specific derivatives were found to exhibit antiproliferative activity in a cell cycle stage-dependent manner in human leukemia cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2009).
Structural and Molecular Analysis
The synthesis and characterization of thiazolidinone compounds, including their X-ray powder diffraction and density functional theory (DFT) studies, provide insights into their molecular structures and potential pharmaceutical applications (Rahmani et al., 2017).
MMP Inhibition in Tissue Damage
Thiazolidinone derivatives have been explored for their matrix metalloproteinase (MMP) inhibitory effects, suggesting potential applications in treating tissue damage and inflammatory conditions (Incerti et al., 2018).
Antitumor Screening
The antitumor properties of thiazolidinone derivatives have been assessed, with some compounds showing moderate activity against malignant tumor cells, underscoring their potential for further antitumor studies (Horishny & Matiychuk, 2020).
Future Directions
The potential applications of this compound would likely depend on its biological activity. Compounds with similar structural features are often investigated for their potential as pharmaceuticals or agrochemicals . Therefore, future research could involve testing this compound for biological activity against various targets.
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)12-4-1-5-13(10-12)23-16(25)7-2-8-24-17(26)15(29-18(24)28)11-14-6-3-9-27-14/h1,3-6,9-11H,2,7-8H2,(H,23,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUJGOKYHNOBSS-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
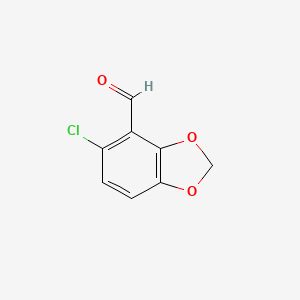
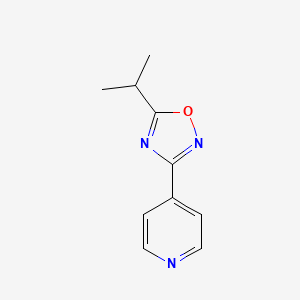
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
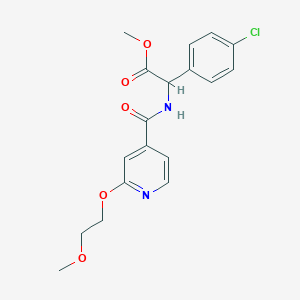
![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)

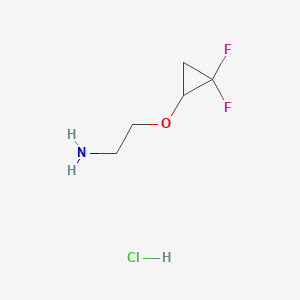
![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)
